molecular formula C12H18O2 B031060 2-[(Phenylmethoxy)methyl]-1-butanol CAS No. 14058-59-4

2-[(Phenylmethoxy)methyl]-1-butanol

Cat. No.: B031060
CAS No.: 14058-59-4
M. Wt: 194.27 g/mol
InChI Key: JGPPRLBGJFRPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxymethyl)butan-1-ol is an organic compound with the molecular formula C12H18O2. It is a primary alcohol characterized by the presence of a benzyloxymethyl group attached to the butan-1-ol backbone. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxymethyl)butan-1-ol typically involves the reaction of butan-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of butan-1-ol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Benzyloxymethyl)butan-1-ol can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxymethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Benzyloxymethyl)butanal or 2-(Benzyloxymethyl)butanoic acid.

    Reduction: Formation of 2-(Benzyloxymethyl)butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzyloxymethyl)butan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxymethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxymethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The primary alcohol group can undergo enzymatic oxidation, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butan-1-ol: A primary alcohol with a similar backbone but lacking the benzyloxymethyl group.

    Benzyloxymethanol: Contains the benzyloxymethyl group but with a different backbone structure.

    2-(Benzyloxymethyl)butane: A reduced form of 2-(Benzyloxymethyl)butan-1-ol.

Uniqueness

2-(Benzyloxymethyl)butan-1-ol is unique due to the presence of both the benzyloxymethyl group and the primary alcohol group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(phenylmethoxymethyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-11(8-13)9-14-10-12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPPRLBGJFRPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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